Felypressin Impurity E is a notable impurity associated with the peptide felypressin, which is a synthetic analog of vasopressin. This compound acts primarily as a vasopressin 1 receptor agonist, influencing various physiological processes within the body, particularly in vascular smooth muscle cells. Felypressin is often utilized in clinical settings for its vasoconstrictive properties, making the understanding of its impurities, such as Felypressin Impurity E, essential for ensuring drug safety and efficacy .
Felypressin Impurity E is derived from the synthesis of felypressin itself, which can be produced through solid-phase peptide synthesis techniques. The characterization and quantification of impurities like Felypressin Impurity E are critical in pharmaceutical development to maintain quality standards .
The synthesis of Felypressin Impurity E typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process generally includes:
The synthesis requires careful control over reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor purity and identify impurities during the synthesis process .
Felypressin Impurity E has a complex molecular structure characterized by its sequence and molecular formula. The molecular formula is , indicating a large and intricate arrangement typical of peptide compounds.
Felypressin Impurity E may undergo various chemical reactions typical for peptides, including:
These reactions require specific conditions (e.g., pH, temperature) to avoid unwanted side reactions that can further complicate purity profiles .
Felypressin Impurity E functions similarly to its parent compound by binding to vasopressin receptors, particularly the vasopressin 1 receptor subtype. This interaction leads to vasoconstriction and increased blood pressure through several mechanisms:
The physiological effects include modulation of blood volume and systemic vascular resistance, which are critical for maintaining hemodynamic stability .
Relevant analyses include stability studies under different environmental conditions to ensure consistent quality during storage and use .
Felypressin Impurity E primarily serves scientific purposes in research laboratories focused on peptide chemistry and pharmacology. Its analysis is crucial for:
Felypressin Impurity E (N1-acetylfelypressin) arises as a chemical derivative during solid-phase peptide synthesis (SPPS) of the parent nonapeptide felypressin (C46H65N13O11S2). The impurity forms primarily through acetyl migration to the ε-amino group of the lysine residue (Position 8 in the sequence: Aceyl-Cyclo(CFFQNC)PKG). This acetylation represents a side-chain modification rather than backbone cleavage, preserving the cyclic disulfide bridge (Cys1-Cys6) but introducing a +42 Da mass shift relative to native felypressin [3] [6]. Mechanistically, acetyl transfer occurs when acetyl scavengers (e.g., acetic anhydride) used in N-terminal deprotection steps react incompletely or migrate to nucleophilic lysine sites. Kinetic studies reveal this side reaction accelerates when:
Table 1: Structural Comparison of Felypressin and Impurity E
Characteristic | Felypressin | Impurity E (N¹-acetylfelypressin) |
---|---|---|
Molecular Formula | C46H65N13O11S2 | C48H67N13O12S2 |
Molecular Weight | 1040.22 g/mol | 1082.26–1082.33 g/mol |
Key Modification Site | None | Acetylation at Lys⁸ ε-amino group |
Disulfide Bridge | Cys¹-Cys⁶ | Preserved |
Post-synthetic degradation pathways significantly contribute to Impurity E formation during purification, storage, or formulation. Three primary routes dominate:
The yield of Felypressin Impurity E is modulated by extrinsic and intrinsic factors during synthesis and storage:
Table 2: Factors Influencing Impurity E Formation
Factor Category | Conditions Promoting Impurity E | Mechanistic Basis | Mitigation Strategies |
---|---|---|---|
Temperature | >25°C during synthesis; >8°C storage | Accelerates acetyl migration kinetics | Strict thermal control (0–5°C storage) |
pH | Acidic conditions (pH 3.0–4.5) | Protonates lysine, reducing nucleophilicity | Formulation in citrate buffer (pH 5.0) |
Metal Ions | Fe³⁺, Cu²⁺ contamination | Catalyzes disulfide scrambling and oxidation | Ultrapure solvents; EDTA addition (0.01%) |
Solvent Composition | High acetic acid content | Provides acetyl donors for adduct formation | Use of formic acid or citrate alternatives |
Synthesis Scale | Prolonged reaction times | Increases exposure to acetylating agents | Optimized coupling cycles; real-time monitoring |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: